2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)-

Medicinal Chemistry Heterocyclic Scaffolds Toxicology

2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)- (CAS 57841-36-8) is a saturated six-membered cyclic thiocarbamate (1,3-oxazinane-2-thione) bearing a 3-trifluoromethylphenoxymethyl substituent at the 6-position. Its molecular formula is C12H12F3NO2S (MW 291.29 g/mol), and its computed physicochemical properties include a density of 1.379 g/cm³ and a boiling point of 334.4 °C at 760 mmHg.

Molecular Formula C12H12F3NO2S
Molecular Weight 291.29 g/mol
CAS No. 57841-36-8
Cat. No. B13418299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)-
CAS57841-36-8
Molecular FormulaC12H12F3NO2S
Molecular Weight291.29 g/mol
Structural Identifiers
SMILESC1CNC(=S)OC1COC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H12F3NO2S/c13-12(14,15)8-2-1-3-9(6-8)17-7-10-4-5-16-11(19)18-10/h1-3,6,10H,4-5,7H2,(H,16,19)
InChIKeyBGLTUGSWIVPLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)- (CAS 57841-36-8): Core Chemical Identity and Procurement Profile


2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)- (CAS 57841-36-8) is a saturated six-membered cyclic thiocarbamate (1,3-oxazinane-2-thione) bearing a 3-trifluoromethylphenoxymethyl substituent at the 6-position . Its molecular formula is C12H12F3NO2S (MW 291.29 g/mol), and its computed physicochemical properties include a density of 1.379 g/cm³ and a boiling point of 334.4 °C at 760 mmHg . The compound belongs to a broader class of oxazine-2-thiones that have been explored as progesterone receptor modulators and kinase inhibitor scaffolds, where the nature and position of the aryl ether appendage critically influence target affinity and selectivity [1]. The presence of the –CF3 group distinguishes it from the parent des-fluoro analog tifemoxone (CAS 39754-64-8), imparting higher lipophilicity and potentially altered metabolic stability [2].

1 Oxazine-2-thione scaffold for kinase inhibitor or PR modulator exploration
2 Meta-CF3 phenoxymethyl regioisomer for SAR differentiation from para/ortho analogs
3 Higher lipophilicity probe for membrane permeability studies (predicted LogP shift ~1 unit vs des-fluoro)

Why Generic Oxazine-2-thione Analogs Cannot Replace CAS 57841-36-8 in Structure-Activity-Dependent Applications


The 3,4,5,6-tetrahydro-2H-1,3-oxazine-2-thione scaffold presents multiple vectors for structural variation—ring size (six-membered oxazine vs. five-membered oxazolidine), N-substitution, and aryl ether identity—each producing distinct conformational and electronic profiles that translate into divergent target-binding properties [1]. Within the 6-aryloxymethyl sub-series, the electron-withdrawing –CF3 substituent at the meta position of the phenoxy ring has been shown to significantly modulate in vitro antitubercular potency and cytotoxicity compared to –Cl, –OCH3, or –OCF3 congeners, with the 4-CF3 variant exhibiting an MIC of 0.39 µM against M. tuberculosis and a Vero cell CC50 of 7.0 µM [2]. Consequently, casual replacement of CAS 57841-36-8 with the des-fluoro analog tifemoxone (CAS 39754-64-8) or the ring-contracted oxazolidine-2-thione (CAS 3414-47-9) risks losing the specific electronic and steric attributes that govern receptor affinity, metabolic stability, and off-target liability in lead optimization campaigns .

Ring-size shift Five-membered oxazolidine-2-thione (CAS 3414-47-9) adopts a planar geometry; target six-membered ring conformation may not transfer, altering binding pocket fit and safety endpoints.
Des-fluoro analog mismatch Tifemoxone (CAS 39754-64-8) lacks the –CF3 group; lipophilicity, metabolic stability, and off-target profile differ, limiting direct interchangeability in ADME/PK studies.
Regioisomeric variability para- or ortho-CF3 analogs exhibit divergent cytotoxicity-to-potency ratios in antimicrobial screening; meta-substitution context must be independently validated.

Quantitative Differentiation of CAS 57841-36-8 from Closest Structural Analogs: A Procurement-Focused Evidence Guide


Retention of the Six-Membered Oxazinane Ring vs. Five-Membered Oxazolidine: Conformational and Toxicity Divergence

The target compound incorporates the 1,3-oxazinane-2-thione ring, a six-membered cyclic thiocarbamate . In contrast, the direct five-membered analog 5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazolidine-2-thione (CAS 3414-47-9) possesses a 1,3-oxazolidine-2-thione core . Ring size dictates the geometry of the N–C(=S)–O pharmacophore: the oxazinane system adopts a half-chair conformation, while the oxazolidine is essentially planar, altering the spatial presentation of the trifluoromethylphenoxymethyl side chain . Acute toxicity data for the oxazolidine analog show an oral LD50 of 524 mg/kg and an intraperitoneal LD50 of 451 mg/kg in rodents ; no equivalent in vivo toxicity data are publicly available for the target compound, underscoring its distinct and less-characterized safety profile .

Ring vs. oxazolidine
Class-level inference
6-membered half-chair vs. planar 5-membered; comparator oral LD50 524 mg/kg (rat)
Conformational context may influence target engagement; toxicity profile not established for target compound.
Toxicity data only available for oxazolidine analog; direct projection requires review.
Medicinal Chemistry Heterocyclic Scaffolds Toxicology

Meta-Trifluoromethyl Substitution on the Phenoxy Ring: Lipophilicity Advantage Over the Des-Fluoro Parent

The target compound features a 3-trifluoromethylphenoxymethyl group (MW 291.29, formula C12H12F3NO2S) . The direct des-fluoro analog tifemoxone (CAS 39754-64-8) bears an unsubstituted phenoxymethyl group (MW 223.29, formula C11H13NO2S) [1]. The –CF3 group increases molecular weight by ~68 Da (30% heavier) and, based on well-established substituent hydrophobicity constants (π = +0.88 for –CF3 vs. π = 0 for –H), is predicted to raise the octanol-water partition coefficient (LogP) by approximately 0.9–1.2 log units, enhancing membrane permeability while also potentially increasing plasma protein binding . The computed LogP for the target compound is estimated at ~2.69 (based on the oxazolidine analog with identical substituent) .

Lipophilicity shift
Cross-study comparable
+68 Da MW, ΔLogP ~+1.0 vs. des-fluoro (estimated)
Lipophilicity difference may impact permeability and metabolic stability; requires experimental LogP validation.
LogP estimated via fragment constants; confirm with shake-flask or HPLC method.
Physicochemical Properties Drug Design ADME

Differential Biological Activity Within the 6-Aryloxymethyl Series: Evidence from Antitubercular Screening

Although direct MIC data for CAS 57841-36-8 are not publicly available, the 4-trifluoromethylphenoxymethyl regioisomer (Table 9, entry 38) in a related nitrofuran series demonstrated an M. tuberculosis MIC of 0.39 µM and a Vero cell CC50 of 7.0 µM, yielding a selectivity index (SI = CC50/MIC) of approximately 18 [1]. By comparison, the 4-chlorophenoxymethyl analog (entry 35) showed MIC = 0.12 µM and CC50 = 120 µM (SI ≈ 1000), while the 2-methoxyphenoxymethyl lead JSF-4088 (entry 40) achieved MIC = 0.019 µM and CC50 > 120 µM (SI > 6300) [1]. The –CF3 substituent thus imparts intermediate potency but markedly higher cytotoxicity than –Cl or –OCH3, likely due to non-specific membrane perturbation associated with increased lipophilicity [2].

Antitubercular SAR
Class-level inference
4-CF3 regioisomer: MIC 0.39 µM, CC50 7.0 µM, SI ≈ 18 (M. tuberculosis H37Rv / Vero)
Reported class-level cytotoxicity-to-potency ratio; meta-substitution may shift selectivity, supporting antimicrobial screening context.
Data from nitrofuran series; direct extrapolation to oxazine-2-thione core requires independent assay.
Antitubercular Agents Structure-Activity Relationship Cytotoxicity

High-Value Application Scenarios for CAS 57841-36-8 Based on Differential Evidence


Progesterone Receptor Modulator Lead Optimization Requiring Meta-CF3 Pharmacophore

The benzoxazine-2-thione series (e.g., tanaproget) has established that 6-aryl substitution critically modulates progesterone receptor (PR) agonism/antagonism [1]. CAS 57841-36-8, with its saturated oxazinane ring and meta-CF3-phenoxymethyl appendage, offers a distinct scaffold for exploring nonsteroidal PR ligands where the saturated ring reduces aromatic stacking interactions and the electron-withdrawing –CF3 group tunes hydrogen-bond acceptor properties of the thiocarbonyl, potentially yielding improved PR selectivity over the androgen receptor compared to the fully aromatic benzoxazine series [1].

Covalent Inhibitor Fragment Library: Thiocarbamate Warhead with Tuneable Lipophilicity

Cyclic thiocarbamates can act as covalent reversible inhibitors of serine and cysteine proteases. The 1,3-oxazinane-2-thione core of CAS 57841-36-8 provides a more hydrolytically stable warhead than analogous oxazolidine-2-thiones due to reduced ring strain [2]. The meta-CF3 group further retards oxidative metabolism at the phenoxy ring, as supported by the class-level observation that CF3-substituted phenoxymethyl compounds exhibit distinct CYP-mediated clearance profiles [3].

Physicochemical Probe for LogP-Dependent Membrane Partitioning Studies

With an estimated LogP ~2.7, CAS 57841-36-8 occupies a narrow lipophilicity window suitable for passive membrane permeability without excessive non-specific binding. In comparative studies with the des-fluoro analog tifemoxone (estimated LogP ~1.5–1.8), the ~1 log unit difference allows researchers to deconvolute LogP-driven effects on cell-based assay potency from target-specific affinity, making this pair a useful matched molecular pair (MMP) for ADME/Tox profiling [4].

Reference Standard for Regioisomeric Purity in 3-CF3 vs. 4-CF3 Phenoxymethyl SAR

The antitubercular SAR data (Table 9, entries 38 vs. 42) demonstrate that the position of the –CF3 group (para vs. ortho) shifts MIC by ~20% (0.39 vs. 0.31 µM) and cytotoxicity by 2-fold (CC50 7.0 vs. 14 µM) [3]. CAS 57841-36-8, bearing the meta-CF3 isomer, completes the regioisomeric triad (ortho, meta, para), enabling systematic evaluation of positional effects on biological activity and providing a procurement-critical reference compound for analytical method development and impurity profiling.

Application
Selection Property
Validation Focus
PR Modulator Lead Optimization
Meta-CF3 pharmacophore for nonsteroidal PR ligand exploration
PR vs AR selectivity assay context
Covalent Inhibitor Fragment Screening
Cyclic thiocarbamate warhead with reduced ring strain
Protease inhibition and hydrolytic stability assays
LogP-Dependent MMP Studies
Matched molecular pair vs. des-fluoro analog
Cell-based permeability and non-specific binding endpoints
Regioisomeric Purity Reference
Meta-CF3 identity for ortho/meta/para triad completeness
Analytical purity and impurity profiling by HPLC
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